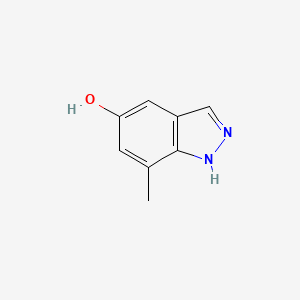

7-Methyl-1H-indazol-5-ol

Descripción

7-Methyl-1H-indazol-5-ol is an indazole derivative featuring a hydroxyl (-OH) group at position 5 and a methyl (-CH₃) group at position 6.

Propiedades

IUPAC Name |

7-methyl-1H-indazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-2-7(11)3-6-4-9-10-8(5)6/h2-4,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBZFNRZRZEZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629065 | |

| Record name | 7-Methyl-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478841-61-1 | |

| Record name | 7-Methyl-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthesis Methods

The synthesis of 7-methyl-1H-indazol-5-ol typically involves multi-step processes starting from simpler indazole derivatives. Below are some established methods:

Cyclization Reactions : One common approach involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions. Transition metal catalysts such as copper or silver are often employed to facilitate the formation of the indazole ring.

Boron Tribromide Method : A notable method includes the use of boron tribromide in dichloromethane to convert 5-methoxy-1H-indazole into 1H-indazol-5-ol. The reaction is conducted at low temperatures, followed by extraction and purification steps.

Specific Reaction Conditions

The following table summarizes specific reaction conditions for different synthetic routes:

Detailed Procedures

Boron Tribromide Method

Preparation : Dissolve 5-methoxy-1H-indazole (1.24 g) in dichloromethane (84 mL).

Reaction Setup : Add boron tribromide (18.5 mL) to the solution at 0°C and stir at room temperature for 10 hours.

Workup : After completion, pour the reaction mixture into an ice-water bath containing water to quench the reaction.

Extraction : Extract with ethyl acetate, wash with saturated sodium bicarbonate solution, then with saturated sodium chloride solution.

Purification : Dry over anhydrous magnesium sulfate and remove solvents under reduced pressure. Purify the residue using silica gel column chromatography (eluent: chloroform/methanol = 96/4).

Yield : Approximately 877 mg (71%) of pure 1H-indazol-5-ol is obtained.

Cyclization Method

Preparation : Suspend indazole derivatives in a mixture of hydrochloric acid and water.

Addition of Formaldehyde : Introduce a formaldehyde solution to the suspension and allow it to react overnight at room temperature.

Isolation : Filter the precipitated solid, which can be further purified by recrystallization from suitable solvents.

Yield and Purity : The final product's purity can be confirmed using NMR spectroscopy.

Analysis of Reaction Mechanisms

The mechanisms involved in the preparation of this compound can vary significantly depending on the starting materials and conditions used:

The cyclization reactions often proceed through nucleophilic attack by amines on azides or aldehydes, leading to the formation of the indazole structure.

Boron tribromide-mediated reactions involve electrophilic substitution where boron acts as a Lewis acid, activating the substrate for nucleophilic attack.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

7-Methyl-1H-indazol-5-ol has shown promise in the development of various therapeutic agents:

- Anticancer Activity : Studies have demonstrated significant inhibitory effects on cancer cell lines, such as K562, with mechanisms involving apoptosis induction through modulation of Bcl-2 family proteins. The compound's IC50 values indicate effective concentrations for inhibiting tumor growth.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit the expression of pro-inflammatory cytokines like TNF-α, making it relevant for treating chronic inflammatory conditions .

- Antimicrobial Properties : Preliminary findings suggest potential antibacterial and antifungal activities, positioning it as a candidate for developing new antimicrobial agents.

Biochemical Research

The compound serves as a valuable tool in biochemical studies:

- Enzyme Inhibition Studies : It interacts with various kinases, including RIP2, CHK1, and CHK2, which are critical in cell signaling pathways related to growth and survival. This interaction highlights its potential in studying cellular responses to stress and damage .

- Pharmacophore Development : Its structural characteristics allow it to act as a pharmacophore in drug design, facilitating the development of new compounds targeting specific receptors involved in diseases such as migraines .

Case Study 1: Antitumor Activity

A study evaluating the effects of this compound on K562 cell lines revealed that the compound significantly inhibited cell proliferation. The mechanism was linked to apoptosis induction via Bcl-2 modulation. The study reported an IC50 value that supports its potential use in cancer therapeutics.

Case Study 2: Anti-inflammatory Mechanism

Research conducted on the anti-inflammatory properties of this compound demonstrated its ability to reduce TNF-α levels in a concentration-dependent manner. This finding suggests that this compound could be beneficial in managing conditions characterized by excessive inflammation.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are still under investigation. Its lipophilicity suggests favorable absorption characteristics; however, caution is advised due to potential acute toxicity upon ingestion or skin contact. Ongoing studies aim to elucidate its metabolic pathways and long-term safety profile.

Mecanismo De Acción

The mechanism of action of 7-Methyl-1H-indazol-5-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and target .

Comparación Con Compuestos Similares

Structural and Substituent Analysis

The biological and physicochemical properties of indazole derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of 7-Methyl-1H-indazol-5-ol with key analogs:

Table 1: Substituent Effects and Molecular Properties

*Note: Molecular weight for this compound is estimated based on structural similarity to 6-Methoxy-1H-indazol-5-ol .

Actividad Biológica

7-Methyl-1H-indazol-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This indazole derivative has been investigated for its potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of 134.14 g/mol. The compound features an indazole ring structure, which is known for its ability to interact with various biological targets.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. Research has shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cell lines.

Case Study:

A study conducted by researchers at the Royal Society of Chemistry demonstrated that this compound derivatives exhibited significant anti-proliferative effects on various cancer cell lines. The compound was found to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis. The mechanism was linked to the downregulation of matrix metalloproteinase (MMP) expression, particularly MMP9, which is involved in extracellular matrix degradation .

2. Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects, particularly as a potential treatment for central nervous system disorders.

Research Findings:

In vivo studies indicated that this compound could modulate serotonin receptors, specifically the 5-HT2A receptor subtype. This interaction suggests a potential role in treating conditions such as depression and anxiety disorders. The compound's efficacy was demonstrated through behavioral assays in animal models, showing improved mood-related behaviors .

Pharmacophore Modeling

Pharmacophore modeling studies have been employed to identify the essential features responsible for the biological activity of this compound. These studies utilize computational techniques to predict how different structural modifications can enhance or diminish activity.

Table: Key Features from Pharmacophore Models

| Feature Type | Description |

|---|---|

| Hydrogen Bond Donor | Essential for receptor binding |

| Aromatic Ring | Contributes to π-stacking interactions |

| Hydrophobic Region | Enhances lipophilicity |

The pharmacophore model developed from these studies indicates that modifications to the methyl group or substituents on the indazole ring could significantly impact biological activity .

Synthesis and Derivatives

The synthesis of this compound has been optimized in recent years, allowing for the preparation of various derivatives with enhanced biological activities. For instance, derivatives with different substituents at the 1 or 3 positions of the indazole ring have shown improved potency against specific cancer cell lines .

Q & A

Q. What are the key physicochemical properties of 7-Methyl-1H-indazol-5-ol, and how do they influence experimental design?

The compound’s molecular formula (C₈H₈N₂O) and molecular weight (148.16 g/mol) are critical for stoichiometric calculations. Its density (~1.3 g/cm³) and boiling point (~360°C) inform solvent selection and reaction conditions (e.g., high-temperature reactions require reflux setups). The hydroxyl and methyl groups on the indazole ring affect solubility and reactivity, necessitating polar aprotic solvents (e.g., DMF) for synthesis .

Q. Which spectroscopic methods are recommended for characterizing this compound?

- 1H/13C NMR : Essential for confirming substituent positions and purity. For example, methyl groups typically appear at δ 2.1–2.5 ppm, while aromatic protons range from δ 6.5–8.5 ppm depending on substitution patterns .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. A precise mass of 148.0637 Da (calculated for C₈H₈N₂O) ensures structural accuracy .

- TLC : Monitors reaction progress using eluents like EtOAC:hexanes (70:30) .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis of this compound derivatives?

- Catalyst Selection : Copper(I) iodide (CuI) accelerates click chemistry (e.g., triazole formation) in PEG-400:DMF solvent systems, improving yields to ~30–35% .

- Purification : Flash chromatography (silica gel, gradient elution) or recrystallization from hot EtOAC removes byproducts. For example, triazole-linked indazoles require careful solvent selection to avoid co-eluting impurities .

- Reaction Monitoring : Use TLC and in-situ IR to track intermediate formation and minimize side reactions .

Q. How can contradictions in crystallographic or spectral data during structural elucidation be resolved?

- SHELX Refinement : For crystallographic data, SHELXL refines atomic positions against high-resolution diffraction data, addressing discrepancies in bond lengths or angles. For example, methyl group orientation in the indazole ring can be validated via residual density maps .

- Data Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) to resolve ambiguities in proton assignments .

Q. What strategies are effective for evaluating the biological activity of this compound analogs?

- In Vitro Assays : Use cell-based models (e.g., ischemia or inflammation assays) to screen for antioxidant or anti-inflammatory activity. For example, indole derivatives with triazole substituents show enhanced radical scavenging capacity .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methyl with methoxy groups) and correlate changes with bioactivity trends .

- Molecular Docking : Predict binding affinities to target proteins (e.g., COX-2 or Keap1) using AutoDock Vina, guided by crystallographic data from related compounds .

Methodological Notes

- Synthetic Reproducibility : Document reaction parameters (e.g., nitrogen atmosphere for CuI-catalyzed reactions) to ensure consistency .

- Data Integrity : Archive raw spectral and crystallographic data in repositories like Cambridge Structural Database for peer validation .

- Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly for compounds with unknown toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.